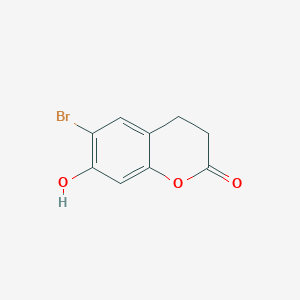

6-Bromo-7-hydroxychroman-2-one

Vue d'ensemble

Description

6-Bromo-7-hydroxychroman-2-one is a useful research compound. Its molecular formula is C9H7BrO3 and its molecular weight is 243.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Photodynamic Therapy

Photodynamic therapy utilizes light-sensitive compounds to target and treat cancer cells effectively. 6-Bromo-7-hydroxychroman-2-one exhibits properties that make it suitable for this application. It can be activated by specific wavelengths of light, leading to the generation of reactive oxygen species that induce cell death in cancerous tissues. This approach is particularly valuable in treating localized tumors while minimizing damage to surrounding healthy tissues .

Fluorescent Probes

The compound is frequently employed as a fluorescent probe in biochemical assays. Its ability to fluoresce under specific conditions allows researchers to visualize cellular processes and interactions with high sensitivity. This application is critical for studying dynamic biological systems, enabling the tracking of molecular interactions in real-time .

Antioxidant Studies

This compound serves as a model compound in antioxidant studies . Researchers investigate its capacity to protect cells from oxidative stress, a condition linked to various diseases, including cancer and neurodegenerative disorders. The compound's structure enhances its ability to scavenge free radicals, making it a valuable tool for understanding the mechanisms of antioxidant action .

Drug Development

In the realm of drug development , this compound is explored for its potential therapeutic effects, particularly concerning inflammation and cancer treatment. Studies indicate that modifications to its structure can enhance its efficacy against specific biological targets, suggesting a pathway for developing new pharmacological agents .

Analytical Chemistry

The compound is also utilized in analytical chemistry for detecting and quantifying other substances. It acts as a reliable standard for calibration in various assays, contributing to the accuracy and reliability of analytical methods used in laboratories .

Case Studies and Research Findings

Several case studies illustrate the potential applications of this compound:

- Anticancer Activity : Research has demonstrated that this compound significantly inhibits the growth of cancer cell lines such as MCF-7 (breast cancer). It exhibited IC50 values comparable to established chemotherapeutics, indicating its potential utility in cancer treatment.

- Anti-inflammatory Effects : Another study revealed that the compound effectively reduced inflammation markers in vitro, supporting its use in treating inflammatory conditions.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Photodynamic Therapy | Targets cancer cells using light-sensitive properties | Induces apoptosis in localized tumors |

| Fluorescent Probes | Enables visualization of cellular processes | High sensitivity allows tracking of molecular interactions |

| Antioxidant Studies | Investigates protective effects against oxidative stress | Enhances understanding of mechanisms behind antioxidant action |

| Drug Development | Explores therapeutic effects for inflammation and cancer | Modifications can enhance efficacy against specific targets |

| Analytical Chemistry | Serves as a standard for calibration in assays | Contributes to accuracy and reliability in laboratory analyses |

Propriétés

Numéro CAS |

1193834-75-1 |

|---|---|

Formule moléculaire |

C9H7BrO3 |

Poids moléculaire |

243.05 g/mol |

Nom IUPAC |

6-bromo-7-hydroxy-3,4-dihydrochromen-2-one |

InChI |

InChI=1S/C9H7BrO3/c10-6-3-5-1-2-9(12)13-8(5)4-7(6)11/h3-4,11H,1-2H2 |

Clé InChI |

UCKCSVJDIQOXSK-UHFFFAOYSA-N |

SMILES canonique |

C1CC(=O)OC2=CC(=C(C=C21)Br)O |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.